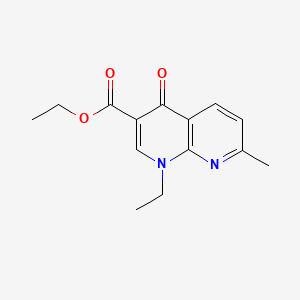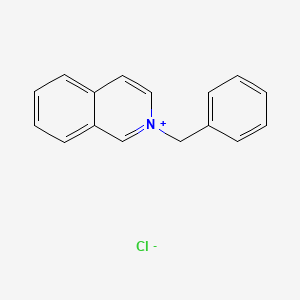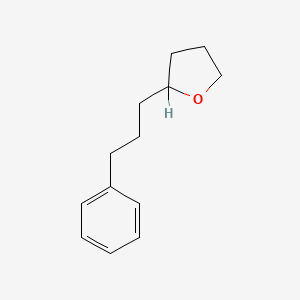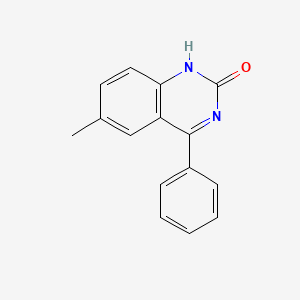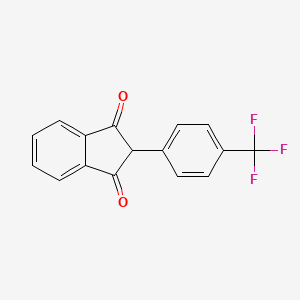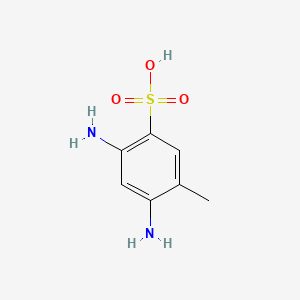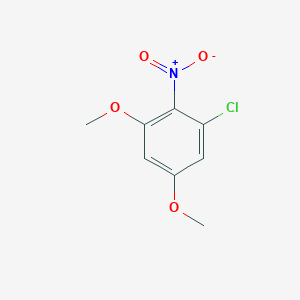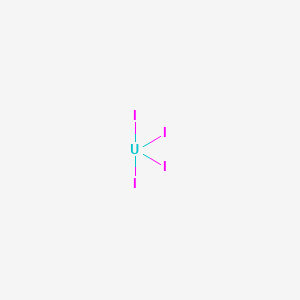
Uranium iodide (UI4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is represented by the chemical formula UI4 and appears as black hygroscopic crystals . This compound is significant in various scientific and industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Uranium tetraiodide can be synthesized through the reaction between uranium and an excess of iodine. This reaction typically occurs under controlled conditions to ensure the complete formation of uranium tetraiodide .
Industrial Production Methods: A more convenient lab-scale synthesis involves the reaction of aluminium iodide (AlI3) with uranium dioxide (UO2). This method is advantageous as it avoids the need for pure metallic uranium and utilizes more readily available starting materials. The reaction proceeds as follows: [ \text{3AlI}_3 + \text{UO}_2 \rightarrow \text{UI}_4 + \text{3AlO}_2 ] The products are then purified using chemical vapor transport (CVT) techniques .
化学反应分析
Types of Reactions: Uranium tetraiodide undergoes various chemical reactions, including:
Dissociation: Upon heating, uranium tetraiodide dissociates into uranium triiodide and iodine gas.
Oxidation and Reduction: It can participate in redox reactions, where uranium changes its oxidation state.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert uranium tetraiodide to higher oxidation states.
Reduction: Reducing agents can reduce uranium tetraiodide to lower oxidation states.
Major Products Formed:
Dissociation: Uranium triiodide and iodine gas.
Redox Reactions: Various uranium compounds depending on the specific reagents and conditions used.
科学研究应用
Uranium tetraiodide is utilized in several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other uranium compounds and as a reagent in various chemical reactions.
Industry: Its unique properties make it useful in nuclear materials research and development.
Medicine and Biology: While not directly used in medicine, its study contributes to understanding the behavior of uranium compounds in biological systems.
作用机制
The mechanism by which uranium tetraiodide exerts its effects involves its ability to undergo redox reactions and form complexes with other elements. The molecular targets and pathways depend on the specific reactions and conditions. For example, in redox reactions, uranium can change its oxidation state, influencing the overall reaction pathway and products formed.
相似化合物的比较
- Uranium tetrachloride (UCl4)
- Uranium tetrabromide (UBr4)
Comparison:
- Uranium tetrachloride (UCl4): Similar to uranium tetraiodide, uranium tetrachloride is a uranium compound in the +4 oxidation state but with chlorine instead of iodine. It has different reactivity and physical properties due to the nature of chlorine.
- Uranium tetrabromide (UBr4): This compound is analogous to uranium tetraiodide but contains bromine. It shares similar chemical properties but differs in reactivity and applications due to the presence of bromine.
Uniqueness of Uranium Tetraiodide: Uranium tetraiodide’s unique properties, such as its hygroscopic nature and specific reactivity with iodine, distinguish it from other uranium halides. Its synthesis and applications are tailored to leverage these unique characteristics .
属性
CAS 编号 |
13470-22-9 |
|---|---|
分子式 |
I4U |
分子量 |
745.6468 g/mol |
IUPAC 名称 |
uranium(4+);tetraiodide |
InChI |
InChI=1S/4HI.U/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
PUBUIOWBJCONDZ-UHFFFAOYSA-J |
SMILES |
I[U](I)(I)I |
规范 SMILES |
[I-].[I-].[I-].[I-].[U+4] |
Key on ui other cas no. |
13470-22-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



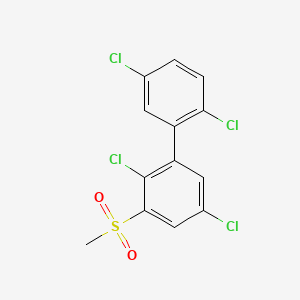
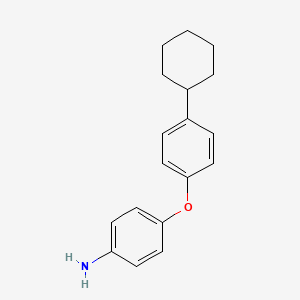
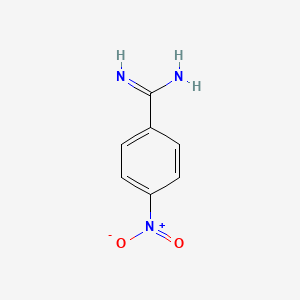
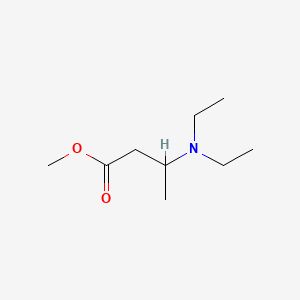
![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)
